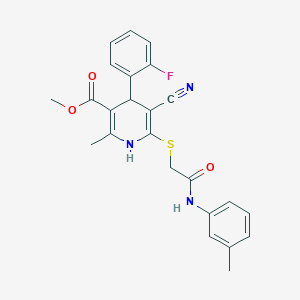![molecular formula C16H12Cl3N5O5S B3010847 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide CAS No. 294657-63-9](/img/structure/B3010847.png)
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a useful research compound. Its molecular formula is C16H12Cl3N5O5S and its molecular weight is 492.71. The purity is usually 95%.
BenchChem offers high-quality 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Cancer Activity Optimization : A study by Kommagalla et al. (2014) focused on optimizing the anti-cancer activity of a similar compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, known as PITENIN-1. The researchers explored the structure-activity relationship, leading to improved liver microsomal stability and increased toxicity towards cancer cells (Kommagalla et al., 2014).
Synthesis and Characterization of Metal Complexes : Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives. The study provided insights into the crystal and molecular structures of these compounds, contributing to understanding their potential applications in various fields (Binzet et al., 2009).
Crystal Structure Analysis : Saeed et al. (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, providing detailed crystal structure data. This research adds to the understanding of the molecular configuration and potential applications of such compounds (Saeed et al., 2008).
Synthesis of 1,3,5-Oxadiazine Derivatives : A 2022 study reported a new method for synthesizing 1,3,5-oxadiazine derivatives, utilizing compounds similar to the one . These derivatives are of interest due to their potential biological activity (Biointerface Research in Applied Chemistry, 2022).
Anion Binding Studies : Ravikumar et al. (2010) conducted studies on tren-based amide receptors with nitro functionalized aryl substitutions. They explored the solution-state anion binding properties and selectivity of these compounds, contributing to the understanding of their potential applications in chemical sensing and separation technologies (Ravikumar et al., 2010).
Antimicrobial Properties : Limban et al. (2011) investigated new acylthiourea derivatives for their antimicrobial properties. This research is significant in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Limban et al., 2011).
Synthesis of Condensed Triazines : Reimlinge et al. (1976) discussed the synthesis of condensed Oxo-s-triazines and s-triazoles, starting from compounds similar to 2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide. Such compounds have potential applications in various fields including pharmaceuticals and agrochemicals (Reimlinge et al., 1976).
Spectroscopic Properties and Antipathogenic Activity : Another study by Limban et al. (2011) focused on the synthesis, characterization, and testing of acylthioureas for their interaction with bacterial cells. The research aimed at developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
2-nitro-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5O5S/c17-16(18,19)14(21-13(25)11-6-1-2-7-12(11)24(28)29)22-15(30)20-9-4-3-5-10(8-9)23(26)27/h1-8,14H,(H,21,25)(H2,20,22,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCAAZBCSFMEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3010768.png)
![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)
![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)

![4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile](/img/structure/B3010779.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3010780.png)



